molecular formula C22H22O11 B12390905 Ladanetin-6-O-|A-D-glucopyranoside

Ladanetin-6-O-|A-D-glucopyranoside

Cat. No.: B12390905
M. Wt: 462.4 g/mol
InChI Key: JSUJHPSAVAWXEN-OJQIEBENSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ladanetin-6-O-|A-D-glucopyranoside typically involves the extraction of flavonoids from plant sources. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated extraction systems enhances the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Ladanetin-6-O-|A-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which retain the core flavonoid structure .

Scientific Research Applications

Ladanetin-6-O-|A-D-glucopyranoside has a wide range of scientific research applications:

Mechanism of Action

Ladanetin-6-O-|A-D-glucopyranoside exerts its effects primarily through its antioxidative properties. It scavenges reactive oxygen species, thereby reducing oxidative stress in cells. The compound interacts with various molecular targets, including metabolic enzymes and proteases, and modulates pathways such as NF-κB, which is involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ladanetin-6-O-|A-D-glucopyranoside is unique due to its specific glucopyranoside moiety, which enhances its solubility and bioavailability compared to other flavonoids. This structural feature makes it particularly effective in scavenging reactive oxygen species and providing cardioprotective effects .

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-30-14-7-13-16(11(25)6-12(31-13)9-2-4-10(24)5-3-9)18(27)21(14)33-22-20(29)19(28)17(26)15(8-23)32-22/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17+,19?,20-,22?/m1/s1

InChI Key

JSUJHPSAVAWXEN-OJQIEBENSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4[C@@H](C([C@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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